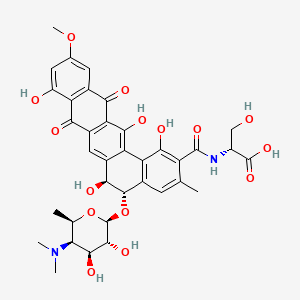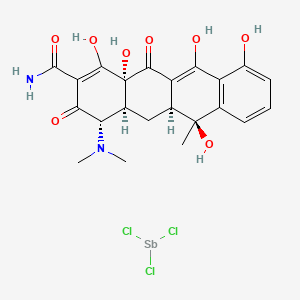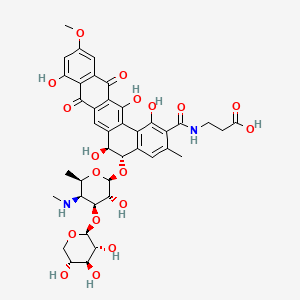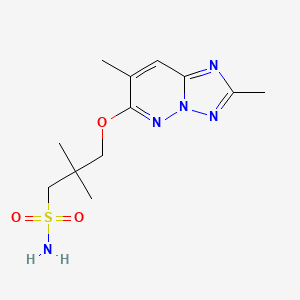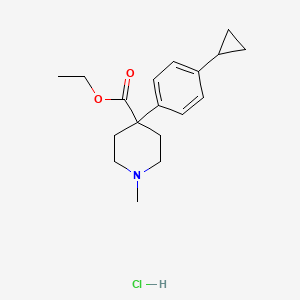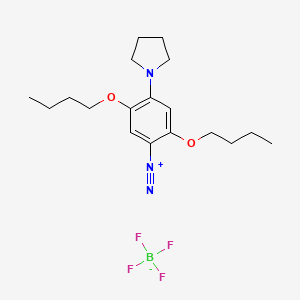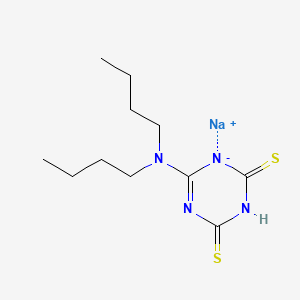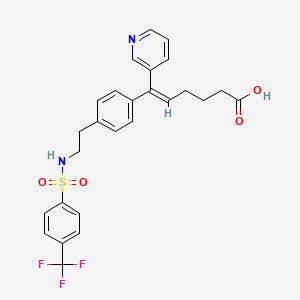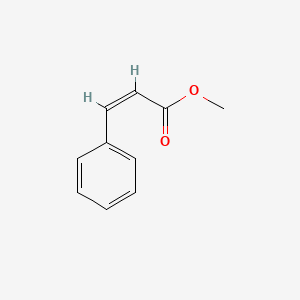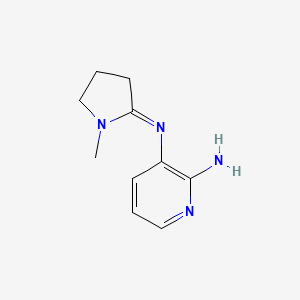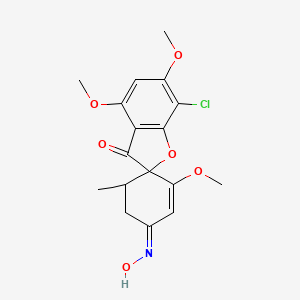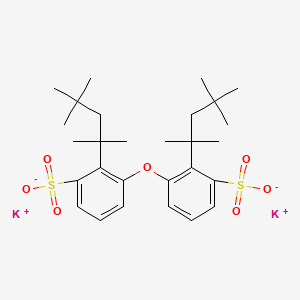
Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt) is a chemical compound with the molecular formula C28H42O7S2 and CAS number 75908-83-7 . This compound is known for its unique structure, which includes two benzenesulfonic acid groups connected by an oxybis bridge and substituted with 1,1,3,3-tetramethylbutyl groups. It is commonly used in various industrial and scientific applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids such as sulfuric acid and controlled temperatures to ensure the proper formation of the sulfonic acid groups .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of reactant concentrations, temperature, and reaction time to optimize the production efficiency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinic acids.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinic acids.
Substitution: Nitrobenzenesulfonic acids and halogenated benzenesulfonic acids.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membrane interactions and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Industry: Utilized in the production of detergents, cleaning agents, and as an additive in lubricants.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt) involves its interaction with molecular targets such as proteins and cell membranes. The compound’s sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, affecting their structure and function. Additionally, its hydrophobic 1,1,3,3-tetramethylbutyl groups can insert into lipid bilayers, altering membrane properties and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: A simpler analog without the oxybis bridge and tetramethylbutyl groups.
Toluene-4-sulfonic acid: Contains a methyl group instead of the tetramethylbutyl groups.
Dodecylbenzenesulfonic acid: Features a long alkyl chain instead of the tetramethylbutyl groups.
Uniqueness
Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt) is unique due to its oxybis bridge and bulky tetramethylbutyl groups, which confer distinct chemical and physical properties. These structural features enhance its surfactant and emulsifying capabilities, making it particularly valuable in industrial and research applications .
Propiedades
Número CAS |
75908-83-7 |
|---|---|
Fórmula molecular |
C28H40K2O7S2 |
Peso molecular |
630.9 g/mol |
Nombre IUPAC |
dipotassium;3-[3-sulfonato-2-(2,4,4-trimethylpentan-2-yl)phenoxy]-2-(2,4,4-trimethylpentan-2-yl)benzenesulfonate |
InChI |
InChI=1S/C28H42O7S2.2K/c1-25(2,3)17-27(7,8)23-19(13-11-15-21(23)36(29,30)31)35-20-14-12-16-22(37(32,33)34)24(20)28(9,10)18-26(4,5)6;;/h11-16H,17-18H2,1-10H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
Clave InChI |
CSUZQJZQOMWDTR-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=C(C=CC=C1S(=O)(=O)[O-])OC2=C(C(=CC=C2)S(=O)(=O)[O-])C(C)(C)CC(C)(C)C.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


